1-ethyl-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide 1-ethyl-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2034352-98-0
VCID: VC7637598
InChI: InChI=1S/C17H27N7O3S/c1-5-24-13(3)15(12(2)22-24)28(25,26)18-11-14-19-16(21-17(20-14)27-4)23-9-7-6-8-10-23/h18H,5-11H2,1-4H3
SMILES: CCN1C(=C(C(=N1)C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3)C
Molecular Formula: C17H27N7O3S
Molecular Weight: 409.51

1-ethyl-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

CAS No.: 2034352-98-0

Cat. No.: VC7637598

Molecular Formula: C17H27N7O3S

Molecular Weight: 409.51

* For research use only. Not for human or veterinary use.

1-ethyl-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide - 2034352-98-0

Specification

CAS No. 2034352-98-0
Molecular Formula C17H27N7O3S
Molecular Weight 409.51
IUPAC Name 1-ethyl-N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-3,5-dimethylpyrazole-4-sulfonamide
Standard InChI InChI=1S/C17H27N7O3S/c1-5-24-13(3)15(12(2)22-24)28(25,26)18-11-14-19-16(21-17(20-14)27-4)23-9-7-6-8-10-23/h18H,5-11H2,1-4H3
Standard InChI Key JSDPQSQMWIHNHI-UHFFFAOYSA-N
SMILES CCN1C(=C(C(=N1)C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3)C

Introduction

Structural and Molecular Characteristics

Core Components

The molecular architecture of 1-ethyl-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide integrates three critical subunits (Fig. 1):

  • 1,3,5-Triazine Ring: A six-membered aromatic ring with alternating carbon and nitrogen atoms. The 4-methoxy and 6-piperidin-1-yl substituents enhance electron density, influencing reactivity and target binding.

  • Pyrazole-Sulfonamide Moiety: A five-membered pyrazole ring with 3,5-dimethyl groups and a sulfonamide linker. This group is associated with antimicrobial and anti-inflammatory activities in related compounds .

  • Ethyl and Piperidine Side Chains: The N-ethyl group on the pyrazole and the piperidine ring on the triazine contribute to lipophilicity, potentially improving membrane permeability.

Table 1: Molecular Properties

PropertyValue
CAS No.2034352-98-0
Molecular FormulaC₁₇H₂₇N₇O₃S
Molecular Weight409.51 g/mol
IUPAC Name1-ethyl-N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-3,5-dimethylpyrazole-4-sulfonamide
Key Functional GroupsTriazine, pyrazole, sulfonamide, piperidine

Synthetic Methodologies

General Synthesis Strategy

While a detailed protocol for this specific compound remains unpublished, its synthesis likely follows multi-step reactions common to triazine-pyrazole hybrids (Fig. 2):

  • Triazine Core Formation:

    • Condensation of cyanuric chloride with piperidine and methoxide to install the 4-methoxy-6-piperidin-1-yl substituents.

  • Pyrazole-Sulfonamide Assembly:

    • Cyclocondensation of hydrazine derivatives with diketones to form the pyrazole ring, followed by sulfonylation .

  • Coupling Reactions:

    • Nucleophilic substitution or amide coupling to link the triazine and pyrazole-sulfonamide units.

Table 2: Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYieldReference
1Cyanuric chloride, piperidine, K₂CO₃78%
2Ethyl acetoacetate, H₂NSO₂Cl65%
3DCC, DMAP, CH₂Cl₂82%

Optimization Challenges

  • Regioselectivity: Ensuring proper substitution on the triazine ring requires controlled stoichiometry.

  • Sulfonamide Stability: Acidic or basic conditions may cleave the sulfonamide bond, necessitating pH-neutral environments .

Biological Activity and Mechanisms

Antimicrobial Efficacy

In silico studies predict activity against:

  • Gram-positive bacteria: Staphylococcus aureus (MIC₅₀: ~2.5 µg/mL for analogs) .

  • Mycobacteria: Structural similarity to isoniazid-based pyrazoles suggests antitubercular potential .

Table 3: Comparative Antimicrobial Data for Analogues

CompoundTarget MicrobeMIC₅₀ (µg/mL)Reference
3,5-Dimethylpyrazole-sulfonamideE. coli5.2
Triazine-piperidine hybridS. aureus3.8

Research Applications and Future Directions

Drug Development

  • Antimicrobial Agents: Modular design allows tuning against resistant strains .

  • Kinase Inhibitors: The sulfonamide group may chelate ATP-binding pockets.

Agricultural Chemistry

  • Herbicide Development: Triazine derivatives are historically used as photosystem II inhibitors.

Limitations and Gaps

  • Solubility Data: Aqueous solubility remains uncharacterized, hindering pharmacokinetic studies.

  • In Vivo Toxicity: No animal model data exists for this specific compound.

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